1-Cyclohexyl-3-phenylpropan-2-one

Description

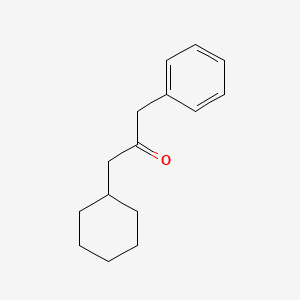

1-Cyclohexyl-3-phenylpropan-2-one is a ketone-derived organic compound with a molecular formula of C₁₅H₂₀O. Its structure features a central propan-2-one backbone (a ketone group at position 2) substituted with a cyclohexyl group at position 1 and a phenyl group at position 3.

Properties

IUPAC Name |

1-cyclohexyl-3-phenylpropan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1,3-4,7-8,14H,2,5-6,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWFCVZDBVYHJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-3-phenylpropan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of cyclohexylbenzene with acetyl chloride in the presence of aluminum chloride as a catalyst. The reaction typically occurs under anhydrous conditions and requires careful temperature control to avoid side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst. This method is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-3-phenylpropan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed.

Major Products Formed:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

1-Cyclohexyl-3-phenylpropan-2-one is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It can be derived from the reaction of cyclohexyl methyl ketone with benzyl alcohol under specific catalytic conditions, typically involving transition metal catalysts like [Ir(cod)Cl]2 along with triphenylphosphine (PPh3) and potassium hydroxide (KOH) as a base.

Key Reactions

- Oxidation : The compound can be oxidized to yield carboxylic acids or other oxidized derivatives using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

- Reduction : Reduction reactions can convert the ketone group into an alcohol, utilizing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Substitution : The phenyl and cyclohexyl groups are amenable to electrophilic aromatic substitution reactions, allowing for further functionalization.

Biological Applications

In biological research, this compound has been explored for its potential interactions with various enzymes and biological pathways. It serves as a model compound for studying enzyme kinetics and metabolic pathways, particularly in the context of drug metabolism and pharmacokinetics.

Case Studies

- A study highlighted the compound's role in developing phosphodiesterase inhibitors, which are crucial for treating inflammatory diseases . The structure-activity relationship (SAR) studies indicated that modifications on the cyclohexyl or phenyl groups could enhance potency against specific targets.

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in:

- Coatings : As a component in formulations that require specific adhesion and durability characteristics.

- Plasticizers : Enhancing flexibility and workability in polymer products.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-phenylpropan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural similarities and differences between 1-cyclohexyl-3-phenylpropan-2-one and related compounds:

Physicochemical and Functional Comparisons

Lipophilicity and Solubility

- The introduction of a hydroxyl group in 1-(1-hydroxycyclohexyl)-3-phenylpropan-1-one increases polarity, enhancing water solubility but reducing lipid bilayer penetration .

Steric and Electronic Effects

- Replacement of cyclohexyl with cycloheptyl (as in 1-(1-hydroxycycloheptyl)-2-phenylethanone) introduces greater ring strain and a larger hydrophobic surface area, which may affect binding to biological targets .

Biological Activity

1-Cyclohexyl-3-phenylpropan-2-one, also known by its CAS number 125947-31-1, is an organic compound that has attracted attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclohexyl group and a phenyl group attached to a propanone skeleton. Its structural formula can be represented as follows:

This compound exhibits properties typical of ketones and has been studied for various applications in medicinal chemistry.

Biological Activity

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activities. A study focused on the derivatives of ketones found that certain structural modifications could enhance their efficacy against various bacterial strains . While specific data on this compound's antimicrobial activity is limited, its structural similarities suggest potential effectiveness.

Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds have been documented. These compounds often inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The inhibition of COX leads to decreased production of prostaglandins, thereby alleviating inflammation . Future studies may explore whether this compound exhibits similar mechanisms.

Analgesic Activity

Compounds within this chemical class have shown promise as analgesics. The modulation of pain pathways through COX inhibition suggests that this compound could potentially serve as an analgesic agent . Investigations into its pain-relieving properties are warranted.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets:

- Cyclooxygenase Inhibition : By inhibiting COX enzymes, the compound may reduce the synthesis of inflammatory mediators.

- Modulation of Pain Pathways : Similar compounds have been shown to affect neurotransmitter release, which could contribute to analgesic effects.

Study on Antiparasitic Activity

A notable study screened various compounds for activity against Trypanosoma brucei, a parasitic organism responsible for sleeping sickness. Although this compound was not specifically mentioned, related compounds demonstrated significant antiparasitic activity, indicating potential for further exploration in this area .

In Vitro Studies

In vitro assays have demonstrated that structurally related ketones possess low toxicity and good metabolic stability. For instance, a compound with a similar scaffold showed promising results in cell viability assays while maintaining low cytotoxicity towards human cells . This suggests that this compound may share these beneficial properties.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| This compound | 125947-31-1 | Potential anti-inflammatory |

| 2-Methylcyclohexanone | 105-87-3 | Antimicrobial |

| Phenylacetone | 103-79-7 | Analgesic |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.